molecular formula C13H12N2O4S B8724044 3-[(Pyridin-2-ylmethyl)-sulfamoyl]-benzoic acid

3-[(Pyridin-2-ylmethyl)-sulfamoyl]-benzoic acid

Cat. No. B8724044
M. Wt: 292.31 g/mol
InChI Key: YTIYGDMKFZQYAZ-UHFFFAOYSA-N
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Patent
US07312234B2

Procedure details

To a pre-cooled (ice bath) solution of 2-(aminomethyl)-pyridine (1.05 g, 9.7 mmol) in anhydrous CH2Cl2 (15 ml) was added 3-(Chlorosulfonyl)benzoic acid (714 mg, 3.23 mmol) under N2 and the ice bath was removed after addition. Stirring was continued for 18 hours at room temperature, and the reaction mixture was diluted with 300 ml CH2Cl2, and filtered through celite. Evaporation of the solvent and purification of the residue by flash chromatography on silica gel, using 3:6:91 CH3COOH-MeOH—CH2Cl2, gave the title compound (840 mg, 89%) as a pure white solid.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
714 mg
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1.Cl[S:10]([C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([OH:18])=[O:17])(=[O:12])=[O:11]>C(Cl)Cl>[N:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH2:2][NH:1][S:10]([C:13]1[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=1)[C:16]([OH:18])=[O:17])(=[O:12])=[O:11]

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
NCC1=NC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
714 mg
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ice bath was removed
ADDITION
Type
ADDITION
Details
after addition
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with 300 ml CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and purification of the residue by flash chromatography on silica gel

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1=C(C=CC=C1)CNS(=O)(=O)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 840 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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